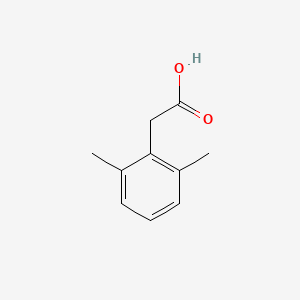

2-(2,6-Dimethylphenyl)acetic acid

Description

Historical Trajectories and Seminal Contributions in Arylacetic Acid Chemistry

The journey to understanding and utilizing arylacetic acids has been a long and incremental one, marked by the development of foundational synthetic methodologies. A significant historical method for the synthesis of aryl amides, which can be subsequently hydrolyzed to arylacetic acids, is the Willgerodt-Kindler reaction. msu.eduorganic-chemistry.orgwikipedia.org This reaction, originally described by Conrad Willgerodt in the late 19th century and later modified by Karl Kindler, allows for the conversion of an aryl alkyl ketone to the corresponding amide using ammonium (B1175870) polysulfide or a mixture of sulfur and an amine like morpholine. msu.edu The reaction is remarkable for the apparent migration of the carbonyl group to the end of the alkyl chain. wikipedia.org

While classic methods like the Willgerodt-Kindler reaction laid the groundwork, the latter half of the 20th century and the beginning of the 21st century witnessed the advent of more efficient and versatile catalytic methods. A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions. Seminal work in this area, such as the Suzuki-Miyaura coupling, has been adapted for the synthesis of arylacetic acid derivatives. For instance, a palladium(0)-catalyzed cross-coupling reaction between arylboronic acids and α-bromoacetic acid derivatives provides a direct route to functionalized arylacetic acids under mild conditions. capes.gov.brrsc.org These modern catalytic approaches have largely superseded older methods due to their higher yields, broader substrate scope, and greater functional group tolerance.

Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound

In recent years, research on 2-(2,6-Dimethylphenyl)acetic acid has been particularly focused on its application as a key intermediate in the synthesis of complex organic molecules. A significant area of this research is in the field of agrochemicals. Several patents detail multi-stage processes for the preparation of 2,6-dialkylphenylacetic acids, with a specific emphasis on this compound and its derivatives. google.com These compounds serve as crucial building blocks for the synthesis of potent insecticidal, acaricidal, and herbicidal agents. google.com The economic and societal importance of developing new and effective crop protection agents continues to drive innovation in the synthesis of these intermediates.

The contemporary research landscape is also characterized by the development of novel synthetic methodologies for the derivatization of arylacetic acids. Modern techniques such as palladium-catalyzed α-arylation of aryl acetic acid derivatives are being explored to create more complex molecular architectures. acs.org This method allows for the formation of a new carbon-carbon bond at the α-position of the acetic acid moiety, providing access to a wide range of diaryl acetic acid derivatives. acs.org Furthermore, direct α-amination of arylacetic acid synthons using iron-based catalyst systems represents another emerging trend, enabling the introduction of nitrogen-containing functional groups and the synthesis of α-amino acid derivatives. nih.govacs.org

Interdisciplinary Significance in Chemical Sciences Research

The utility of this compound and its structural analogs extends beyond the confines of traditional organic synthesis, demonstrating significant interdisciplinary importance. Its role as a precursor to bioactive compounds in crop protection underscores its impact on agricultural science. The development of efficient syntheses for this compound directly influences the production of next-generation pesticides that are crucial for global food security. google.com

In the realm of medicinal chemistry, the arylacetic acid motif is a well-established pharmacophore found in numerous therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org While direct therapeutic applications of this compound itself are not the primary focus, its derivatives are of interest. For example, the related compound 2-(4-bromo-2,6-dimethylphenyl)acetic acid has been investigated for its potential biological activities, suggesting that the 2,6-dimethylphenylacetic acid scaffold could be a valuable starting point for the development of new therapeutic agents. The strategic placement of the methyl groups can influence the compound's conformation and its interaction with biological targets.

Furthermore, the versatility of the carboxylic acid functional group allows for the incorporation of this compound into larger molecular frameworks, making it a valuable building block in materials science. The synthesis of novel polymers and functional materials can benefit from the introduction of this sterically hindered aromatic moiety, potentially influencing properties such as thermal stability and solubility.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEXIIGRXCODNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600484 | |

| Record name | (2,6-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-50-1 | |

| Record name | (2,6-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,6-Dimethylphenyl)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG29AQ873K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for the Chemical Compound

Classical Approaches to the Synthesis of 2,6-Dimethylphenylacetic Acid

Traditional methods for synthesizing 2-(2,6-Dimethylphenyl)acetic acid often involve multi-step sequences starting from readily available precursors. These pathways are well-documented and have been scaled for industrial production.

A prominent and well-established industrial process for producing 2,6-dialkylphenylacetic acids, including the target compound, begins with a 2,6-dialkylbromobenzene. google.comgoogle.com This multi-stage process is a quintessential example of classical organic synthesis, involving a series of fundamental transformations.

The general sequence is as follows:

Grignard Reagent Formation: The synthesis initiates with the reaction of 2,6-dimethylbromobenzene with magnesium turnings in an appropriate solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (2,6-dimethylphenyl)magnesium bromide.

Formylation: The Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield 2,6-dimethylbenzaldehyde (B72290). google.com

Reduction: The resulting aldehyde is reduced to the corresponding alcohol. A common reducing agent for this step is sodium borohydride, which converts 2,6-dimethylbenzaldehyde into 2,6-dimethylbenzyl alcohol. google.com

Halogenation: The benzyl (B1604629) alcohol is subsequently activated for nucleophilic substitution by converting it to a benzyl halide. This is often achieved by reaction with an agent like thionyl chloride to produce 2,6-dimethylbenzyl chloride. google.com

Cyanation: The crucial carbon-carbon bond-forming step involves the reaction of the benzyl chloride with an inorganic cyanide, typically sodium cyanide, to form 2-(2,6-dimethylphenyl)acetonitrile. google.com

Hydrolysis: The final step is the hydrolysis of the nitrile group. This is typically carried out under acidic or basic conditions to yield the desired product, this compound. google.comgoogle.com

This pathway, while effective, involves numerous steps and the use of hazardous reagents such as sodium cyanide.

The efficiency of classical synthetic routes is highly dependent on the optimization of reaction parameters at each stage. For the multi-step synthesis of this compound, specific conditions have been refined to maximize yields and purity.

In the cyanation step, for instance, reaction conditions are critical for achieving high conversion while minimizing side reactions. A patented procedure provides an example of these optimized parameters. google.com The reaction of 2-(chloromethyl)-1,3-dimethylbenzene (a substituted variant) with sodium cyanide is performed in a biphasic toluene (B28343)/water system. google.com The use of a phase-transfer catalyst, such as Aliquat 336, is essential to facilitate the reaction between the organic-soluble benzyl chloride and the water-soluble sodium cyanide. google.com Temperature and reaction time are also finely tuned; the mixture is heated to 65°C during the addition of the cyanide solution and then maintained at 80°C for an extended period (e.g., 16 hours) to ensure the reaction goes to completion. google.com

| Parameter | Optimized Condition | Purpose |

| Solvent System | Toluene / Water (Biphasic) | To dissolve both the organic substrate and inorganic nucleophile. |

| Catalyst | Phase-Transfer Catalyst (e.g., Aliquat 336) | To facilitate transport of the cyanide anion to the organic phase. |

| Temperature | 65°C (addition), 80°C (reaction) | To provide sufficient activation energy without promoting decomposition. |

| Reaction Time | 16 hours | To ensure the reaction proceeds to completion for maximum yield. |

| Data derived from patent literature describing the cyanation of a substituted benzyl chloride. google.com |

Such optimization is crucial for making these classical syntheses viable on an industrial scale, balancing factors of yield, cost, and process safety.

Advanced Synthetic Strategies and Innovations in Arylacetic Acid Construction

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally benign methods. For the synthesis of arylacetic acids, this has translated into the development of advanced catalytic transformations that can construct the target molecules in fewer steps and with greater control. researchgate.net

Catalytic methods offer significant advantages over stoichiometric classical approaches by reducing waste and enabling reactions that are otherwise difficult to achieve. Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of arylacetic acids. nih.govorganic-chemistry.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. thieme.de A key area where organocatalysis has excelled is in asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically enriched form. cas.cz While this compound itself is achiral, the methodologies developed for the asymmetric synthesis of related chiral arylacetic acids represent the forefront of synthetic innovation.

A significant breakthrough is the direct, highly enantioselective alkylation of arylacetic acids. nih.gov This method bypasses the need for traditional chiral auxiliaries, which require additional steps for attachment and removal. In this approach, an arylacetic acid is treated with a strong base to form a dienolate, which then reacts with an alkylating agent. The stereochemical outcome is controlled by a chiral lithium amide, which acts as a "traceless" auxiliary. nih.gov This strategy is operationally simple and the chiral reagent can be recovered after the reaction. nih.gov This type of transformation highlights the potential of organocatalysis to create complex, stereodefined arylacetic acid derivatives with high efficiency. nih.govnih.gov

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. mdpi.com For the synthesis of arylacetic acids, palladium-catalyzed cross-coupling reactions are particularly relevant. A notable advancement is the palladium-catalyzed α-arylation of aryl acetic acid derivatives. organic-chemistry.org

This method enables the direct coupling of an aryl acetic acid with an aryl halide. organic-chemistry.org The process involves a deprotonative cross-coupling process (DCCP), where a base reversibly deprotonates the carboxylic acid to form a dienolate intermediate. This intermediate then undergoes a palladium-catalyzed reaction with a wide range of aryl bromides and chlorides. organic-chemistry.org Optimization studies have identified specific catalyst systems (e.g., palladium catalysts with specific ligands) and reaction conditions, such as using toluene as a solvent, that can achieve high yields (over 95% in some cases). organic-chemistry.org

The method demonstrates broad functional group tolerance and is scalable, providing a powerful and versatile tool for the synthesis of diverse arylacetic acids. organic-chemistry.org

| Component | Description | Examples | Yield Range |

| Aryl Acetic Acid | The starting carboxylic acid. | Phenylacetic acid, Substituted phenylacetic acids | 53% - 93% |

| Aryl Halide | The coupling partner. | Aryl bromides, Aryl chlorides (electron-donating and withdrawing groups) | 53% - 93% |

| Catalyst | Palladium source and ligand. | Pd(OAc)₂, Ligands like cataCXium A | 53% - 93% |

| Base | Used to form the dienolate intermediate. | LiHMDS | 53% - 93% |

| Data derived from a study on palladium-catalyzed α-arylation of aryl acetic acids. organic-chemistry.org |

These advanced catalytic strategies represent a significant step forward from the classical, stoichiometric methods, offering more direct and efficient pathways to this compound and its derivatives.

Catalytic Transformations in the Synthesis of the Chemical Compound

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing chiral compounds. The use of enzymes or whole-cell systems can provide high enantioselectivity under mild reaction conditions. In the context of aryl acetic acids, biocatalytic asymmetric synthesis often focuses on the stereoselective reduction of precursor ketones to yield chiral alcohols, which can then be further transformed. magtech.com.cn

While direct biocatalytic synthesis of this compound is not extensively documented in the provided results, the principles of biocatalytic asymmetric synthesis of chiral aryl alcohols are well-established. magtech.com.cn These methods typically involve the use of microbial whole cells (both eukaryotic and prokaryotic), purified enzymes, or genetically engineered microorganisms. magtech.com.cn The choice of biocatalyst and reaction conditions, including the use of co-solvents, is crucial for achieving high yields and enantiomeric excess. magtech.com.cn

Multicomponent Reactions for Generating Arylacetic Acid Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. researchgate.netnih.gov Several classic MCRs can be adapted for the synthesis of arylacetic acid scaffolds.

Key MCRs applicable to the synthesis of arylacetic acid precursors and related structures include:

Strecker Reaction: This three-component reaction combines an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile, which can be hydrolyzed to the corresponding α-amino acid. nih.govmdpi.com

Ugi Reaction: A four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov

Passerini Reaction: This three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide yields an α-acyloxyamide. nih.govmdpi.com

These reactions offer significant advantages by reducing the number of synthetic steps and purification procedures, thereby accelerating the discovery of new chemical entities. researchgate.net

| Reaction Name | Components | Product |

| Strecker Reaction | Ketone/Aldehyde, Amine, Cyanide | α-Amino Nitrile |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxyamide |

Principles of Green Chemistry in Sustainable Synthetic Routes

The application of the twelve principles of green chemistry is paramount in developing sustainable synthetic methods for this compound and other chemical compounds. acs.orgacs.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. acs.orgacs.org

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, the catalytic synthesis of ibuprofen, a related arylacetic acid, demonstrates a significant improvement in atom utilization over traditional stoichiometric routes. acs.org

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. acs.org Biocatalytic processes that utilize sugars or other biomass-derived materials are prime examples of this principle in action. greenchemistry-toolkit.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, thus minimizing waste. acs.org The use of palladium catalysts in cross-coupling reactions to form arylacetic acid derivatives is an example. rsc.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical CO2 is an active area of green chemistry. researchgate.net

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org

Derivatization Strategies for the Carboxylic Acid Moiety of the Chemical Compound

The carboxylic acid group of this compound is a key functional handle that allows for a variety of derivatization reactions. These modifications are often performed to enhance analytical detection, to create a diverse range of related compounds for structure-activity relationship studies, or to introduce isotopic labels for mechanistic investigations.

Esterification Reactions for Enhanced Analytical Detection

Esterification of the carboxylic acid moiety can improve the volatility and chromatographic behavior of this compound, facilitating its analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). The formation of simple alkyl esters, for example, is a common derivatization strategy. While specific examples for this compound are not detailed in the provided search results, the general principle is widely applied in analytical chemistry. The NIST Chemistry WebBook lists data for various acetic acid esters, illustrating the commonality of this type of compound in analytical studies. nist.govlgcstandards.com

Amidation Reactions for Structural Diversification

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis, allowing for significant structural diversification. nih.gov This can be achieved by reacting this compound with an amine in the presence of a coupling agent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more modern reagents designed to be more efficient and generate less waste. nih.govucl.ac.uk The resulting amides can possess a wide range of biological activities and physical properties. The synthesis of amides from various carboxylic acids and amines is a well-established field, with ongoing research focused on developing more sustainable and efficient catalytic methods. ucl.ac.uk

A general amidation reaction can be represented as:

R-COOH + R'-NH₂ → R-CONH-R' + H₂O

Where R is the 2-(2,6-dimethylphenyl)methyl group and R' is a variable amino substituent.

Advanced Analytical Methodologies for Characterization and Quantification of the Chemical Compound

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is fundamental to the analysis of 2-(2,6-Dimethylphenyl)acetic acid, enabling its separation from impurities and its accurate quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether for purity assessment or isolation.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), particularly when configured as comprehensive two-dimensional GC (GC×GC), is a powerful technique for analyzing volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is often required to increase volatility and improve peak shape. The use of a high-resolution column setup, such as a non-polar primary column and a polar secondary column in GCxGC, allows for exceptional separation of isomers and closely related compounds from complex mixtures. copernicus.org The system's high peak capacity is crucial for resolving hundreds of individual components in a single analysis. copernicus.org

GC systems are often equipped with a Flame Ionization Detector (FID) for quantification or coupled with a mass spectrometer for definitive identification. copernicus.org The analysis of related benzylic acids has been performed using GC-MS after conversion to more volatile esters, allowing for clear separation and identification based on retention time and mass spectral data. acs.org

Liquid Chromatography (LC)

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of non-volatile compounds like this compound in various samples. Reversed-phase HPLC is the most common mode employed for this purpose.

An isocratic reversed-phase HPLC method can be developed for the determination of related structures, such as 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide. nih.gov Such methods typically utilize a C18 stationary phase and a mobile phase consisting of a buffer and an organic modifier, like acetonitrile. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the phenyl group exhibits strong absorbance, for instance, 254 nm. nih.gov The method's specificity and linearity are validated to ensure its suitability for quality control and routine analysis. nih.gov Recent advancements have focused on developing rapid and efficient HPLC methods, significantly reducing analysis time and solvent consumption. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | nih.gov |

| Column | C18 | nih.govlcms.cz |

| Mobile Phase | Potassium phosphate (B84403) buffer (pH 7.0) - Acetonitrile (47:53, v/v) | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | mdpi.com |

| Mode | Isocratic or Gradient | nih.govlcms.cz |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation of GC with the structural information provided by MS. After separation on the GC column, the analyte is ionized, and the resulting mass spectrum serves as a chemical "fingerprint." copernicus.org In research involving similar benzylic acids, GC-MS analysis is a standard procedure to confirm the identity of reaction products and byproducts. acs.org The mass spectrometer is often a time-of-flight (TOF) or quadrupole analyzer. copernicus.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification in complex matrices, LC-MS/MS is the method of choice. This technique is particularly valuable when analyzing trace levels of the compound. The use of specific mobile phase modifiers like formic acid or difluoroacetic acid can enhance chromatographic peak shape and mass spectrometric response. lcms.cz Analysis is often performed using a triple quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion. lcms.cz

| Technique | Parameter | Description | Reference |

|---|---|---|---|

| GC-MS | Ionization | Electron Ionization (EI) | copernicus.org |

| Analyzer | Time-of-Flight (TOF) or Quadrupole | copernicus.org | |

| Application | Identification and structural confirmation of volatile derivatives. | acs.org | |

| LC-MS/MS | Ionization | Electrospray Ionization (ESI), positive or negative mode. | lcms.cz |

| Analyzer | Triple Quadrupole (TQ-S) | lcms.cz | |

| Application | Highly sensitive and selective quantification using MRM. | lcms.czpnrjournal.com |

Spectroscopic Approaches for Molecular Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the acetic acid group, and the two methyl (CH₃) group protons. The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons. Analysis of related structures by NMR is a standard procedure for confirming their synthesis and purity. acs.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | 1H |

| Aromatic (-C₆H₃-) | ~7.0-7.2 | Multiplet | 3H |

| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |

| Methyl (-CH₃) | ~2.3 | Singlet | 6H |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and concentration. ckgas.com

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two crucial pieces of information: the accurate molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula. The monoisotopic mass of this compound (C₁₀H₁₂O₂) is 164.08373 Da. nih.gov

When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺˙) at m/z 164. This ion then undergoes characteristic fragmentation. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the aromatic ring and the benzylic cleavage are also significant pathways. The most abundant fragment ion in the spectrum is known as the base peak. libretexts.org

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway | Reference |

|---|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) | nih.gov |

| 147 | [M - OH]⁺ | Loss of hydroxyl radical | libretexts.org |

| 119 | [M - COOH]⁺ | Loss of carboxyl group (benzylic cation) | libretexts.org |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) | libretexts.org |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

The characterization of this compound relies on a suite of spectroscopic techniques to confirm its molecular structure and identify its constituent functional groups. Among these, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrational modes of the molecule's functional groups. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the carboxylic acid and the substituted aromatic ring.

The carboxylic acid moiety gives rise to several key signals. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations would appear in the fingerprint region of the spectrum, further confirming the presence of the carboxylic acid group.

The aromatic ring and its substituents also present characteristic absorptions. The C-H stretching vibrations of the methyl groups attached to the phenyl ring are expected in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, and the C=C stretching vibrations within the aromatic ring are expected to show bands in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methyl Groups | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the presence of conjugated systems, such as the phenyl ring in this compound. The UV-Vis spectrum is expected to show absorption bands characteristic of the benzene ring.

The electronic transitions in the benzene ring are typically observed as a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The substitution on the benzene ring with two methyl groups and an acetic acid group is likely to cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift). The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. Studies on similar aromatic compounds provide a basis for predicting the UV-Vis spectral characteristics of this compound. nih.gov

| Chromophore | Electronic Transition | Expected Absorption Range (nm) |

| Phenyl Ring | π → π* (E2-band) | ~ 200 - 220 |

| Phenyl Ring | π → π* (B-band) | ~ 250 - 270 |

Quantitative Elemental Analysis and Compositional Determination

Quantitative elemental analysis is a destructive method used to determine the mass percentages of the elements present in a compound. For this compound, this analysis would focus on carbon, hydrogen, and oxygen.

The molecular formula of this compound is C₁₀H₁₂O₂. nih.gov Its molecular weight is approximately 164.20 g/mol . nih.gov Based on this information, the theoretical elemental composition can be calculated.

The determination of the elemental composition is a critical step in confirming the identity and purity of a synthesized batch of this compound. The experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretical values.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 73.15 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.37 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.48 |

| Total | 164.196 | 100.00 |

Mechanistic Investigations of Chemical Reactivity and Transformations Involving the Chemical Compound

Reaction Kinetics and Thermodynamic Profiles of Chemical Transformations

The kinetics and thermodynamics of reactions involving 2-(2,6-Dimethylphenyl)acetic acid are crucial for controlling reaction outcomes and optimizing conditions. While specific kinetic data for many of its reactions are not extensively published, mechanistic studies of analogous transformations provide significant insight.

A notable transformation is the palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids, a method that converts these acids into valuable benzylboronates. acs.orgacs.org This reaction proceeds via a proposed catalytic cycle that is initiated by the activation of the carboxylic acid. The reaction of various benzylic acids, which are structurally similar to this compound, demonstrates that these transformations typically require elevated temperatures, indicating a significant activation energy barrier. acs.org For instance, the conversion to the corresponding pinacol (B44631) boronate ester is often carried out at 160 °C for 15 hours. acs.orgacs.org The high temperature suggests that the reaction is thermodynamically demanding, likely due to the energy required for key steps such as C-O bond cleavage and decarbonylation. acs.org

The reaction conditions for a representative decarbonylative borylation are detailed below.

| Parameter | Value/Reagent | Purpose |

| Substrate | Benzylic Acetic Acid | Reactant |

| Reagent | Bis(pinacolato)diboron (B136004) (B₂pin₂) | Boron source |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates C-O bond cleavage and C-B bond formation |

| Ligand | 1,5-Bis(diphenylphosphino)pentane (DPPPent) | Stabilizes the palladium catalyst |

| Base | N,N-Diisopropylethylamine (DIPEA) | Activates the carboxylic acid |

| Activator | Pivalic Anhydride (B1165640) (Piv₂O) | Assists in forming a reactive intermediate |

| Solvent | 1,4-Dioxane | Reaction medium |

| Temperature | 160 °C | Provides energy to overcome the activation barrier |

| Time | 15 hours | Duration to achieve high conversion |

This interactive table summarizes the typical conditions for the palladium-catalyzed decarbonylative borylation of benzylic acids. acs.orgacs.org

In other contexts, such as the oxidation of substituted phenylacetic acids, reaction kinetics have been shown to follow specific rate laws. For example, the oxidation of a related compound, 3',4'-dimethylphenylacetic acid, by N-chlorosaccharin was found to be first order with respect to the oxidant, the substrate, and the acid catalyst. researchgate.net Such studies highlight that the reaction rate is directly proportional to the concentration of each of these key species.

Identification and Characterization of Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence is commonly inferred from mechanistic studies and trapping experiments.

In the palladium-catalyzed decarbonylative borylation of benzylic acids, a plausible catalytic cycle involving several key intermediates has been proposed. acs.org The mechanism is believed to proceed as follows:

Activation: The carboxylic acid reacts with pivalic anhydride, assisted by the base (DIPEA), to form a more reactive mixed anhydride intermediate.

Oxidative Addition: The active Pd(0) catalyst, formed in situ, undergoes oxidative addition into the acyl C(O)-O bond of the activated acid to generate a Pd(II) intermediate.

Decarbonylation: This Pd(II) complex then extrudes a molecule of carbon monoxide (CO) to form a benzyl-palladium(II) intermediate.

Transmetalation: The benzyl-palladium(II) species reacts with bis(pinacolato)diboron (B₂pin₂) in a transmetalation step, transferring the boronate group to the palladium center and forming another intermediate.

Reductive Elimination: The final step is the reductive elimination from this intermediate to yield the desired benzylboronate product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. acs.org

Similarly, in oxidation reactions of related aromatic compounds, the formation of carbocation and chloronium ion intermediates has been proposed when chlorine-based oxidants are used. researchgate.net These electrophilic intermediates are then attacked by nucleophiles present in the reaction mixture to form the final products.

Computational Chemistry for Elucidating Reaction Mechanisms

Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, providing details that are difficult or impossible to obtain experimentally. wayne.edu By modeling the potential energy surface, researchers can predict reaction pathways, characterize transition states, and understand the factors controlling reactivity. libretexts.org

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules and predict their properties. researchgate.net In the context of reaction mechanisms, DFT is applied to calculate the energies of reactants, products, and all intervening species, including intermediates and transition states. researchgate.netaps.org

For a reaction involving this compound, a DFT analysis would involve:

Geometry Optimization: Finding the lowest-energy structure for each species in the proposed reaction pathway.

Energy Profiling: Calculating the relative energies of all optimized structures to construct a reaction energy profile. This profile visualizes the energy changes as the reaction progresses.

Transition State Searching: Locating the exact structure of the transition state (the energy maximum along the reaction coordinate) connecting two intermediates or an intermediate and a product. researchgate.net

For example, DFT calculations could be used to validate the proposed mechanism of the decarbonylative borylation by comparing the calculated energy barriers for each step, thereby identifying the rate-determining step and rationalizing the high temperature required for the reaction.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system, MD simulations provide a dynamic picture of chemical processes, complementing the static energy information from DFT. rsc.orgmdpi.com

Applications of MD simulations in studying the reactivity of this compound could include:

Solvent Effects: Simulating the reaction in an explicit solvent box to understand how solvent molecules interact with the reactants and intermediates, potentially influencing the reaction pathway and rate.

Conformational Dynamics: Analyzing the rotational and vibrational motions of the molecule and its reactive complexes to see how its conformation might affect its approach to a catalyst or another reactant.

A Potential Energy Surface (PES) is a multidimensional "map" that represents the potential energy of a molecular system as a function of its geometric coordinates. libretexts.org The PES provides a complete picture of all possible chemical transformations for a given set of atoms. libretexts.org

Key features of a PES include:

Minima: Valleys on the surface correspond to stable molecules (reactants, products, and intermediates). libretexts.org

Saddle Points: These are points that are a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. A first-order saddle point corresponds to a transition state, representing the energy barrier that must be overcome for a reaction to occur. libretexts.org

Reaction Paths: The lowest energy path connecting two minima via a saddle point is the most likely reaction pathway. wayne.edu

By mapping the PES for a reaction of this compound using computational methods like DFT, chemists can perform a thorough transition state analysis. This involves not only identifying the structure and energy of the transition state but also analyzing its vibrational frequencies to confirm it is a true saddle point (characterized by one imaginary frequency). This analysis provides the activation energy, a critical parameter in understanding and predicting reaction kinetics. wayne.edulibretexts.org

Structure Activity Relationship Sar Studies of the Chemical Compound and Its Derivatives

Qualitative Structure-Activity Relationships

Qualitative SAR studies focus on identifying key structural features and their impact on the biological activity of a compound series. This is often achieved through the synthesis and biological evaluation of a range of analogs with systematic structural variations.

The chemical and biological activity of derivatives of 2-(2,6-Dimethylphenyl)acetic acid can be significantly modulated by the introduction of various substituents on the phenyl ring or modifications to the acetic acid side chain. The two methyl groups at the ortho positions of the phenyl ring create steric hindrance, which can twist the phenyl ring out of the plane of the side chain. This interruption of π-electron conjugation between the aromatic ring and the acetic acid moiety is a key feature of this scaffold. researchgate.net

A study on substituted 2,6-dimethylbenzamides, which are structurally similar to this compound, revealed that the amide group is not highly susceptible to polar substituent effects due to the steric hindrance from the ortho-methyl groups. researchgate.net This suggests that the biological activity of derivatives of this compound may be more sensitive to changes in the acetic acid side chain or the introduction of substituents that can engage in specific interactions with a biological target, rather than relying solely on the electronic modulation of the phenyl ring.

| Substituent Position | Substituent Type | Potential Influence on Activity |

| Phenyl Ring (meta, para) | Electron-donating (e.g., -OCH3, -NH2) | May increase electron density on the ring, potentially affecting binding to electron-deficient pockets in a target protein. |

| Phenyl Ring (meta, para) | Electron-withdrawing (e.g., -NO2, -Cl) | Can increase the acidity of the carboxylic acid and may engage in specific polar interactions with a biological target. |

| Acetic Acid Side Chain | Esterification or Amidation | Can alter the pharmacokinetic properties of the molecule, such as cell permeability and metabolic stability. |

| Acetic Acid Side Chain | Introduction of additional functional groups | May provide new interaction points with a biological target, potentially increasing potency and selectivity. |

Stereochemistry can play a pivotal role in the biological activity of drug molecules. For derivatives of this compound that possess a chiral center, the different enantiomers or diastereomers can exhibit distinct pharmacological profiles. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

The three-point interaction model provides a fundamental explanation for this phenomenon, suggesting that for a chiral molecule to effectively bind to a chiral receptor, at least three points of interaction are necessary. nih.gov If one enantiomer can establish these three interactions, leading to a stable complex, the other enantiomer may only be able to form two, resulting in a weaker interaction and lower biological activity. nih.gov

In a study on nature-inspired 3-Br-acivicin isomers, it was observed that stereochemistry significantly influenced their antimalarial activity. nih.gov The natural isomers were consistently the most potent, and this was attributed to a stereoselective uptake mechanism rather than a direct difference in target binding for some subclasses. nih.gov This highlights that stereochemical considerations for derivatives of this compound should not only focus on the direct interaction with the target but also on other processes like cellular uptake and metabolism.

| Stereochemical Feature | Potential Impact on Activity |

| Presence of a single chiral center | Enantiomers may exhibit different potencies, with one being significantly more active (eutomer) than the other (distomer). |

| Presence of multiple chiral centers | Diastereomers will have different physicochemical properties and may show distinct biological activities and pharmacokinetic profiles. |

| Geometric Isomerism (e.g., in a modified side chain) | Cis/trans isomers can have different spatial arrangements of substituents, leading to differential binding to a target. uou.ac.in |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugtargetreview.com This approach allows for the prediction of the activity of novel compounds and can provide insights into the structural features that are important for activity.

The first step in QSAR modeling is to represent the chemical structure of the compounds using a set of numerical values known as molecular descriptors. These descriptors can be categorized into several types, including:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity).

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

For derivatives of this compound, a combination of these descriptors would be necessary to capture the key structural features influencing their activity. For example, steric descriptors would be important to model the effect of the ortho-methyl groups, while electronic descriptors would be crucial for understanding the impact of substituents on the phenyl ring.

| Descriptor Type | Examples | Relevance for this compound derivatives |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Basic properties that influence pharmacokinetics. |

| Topological | Kier & Hall Connectivity Indices, Balaban J Index | Describe the branching and connectivity of the molecule. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Important for predicting cell permeability and solubility. |

| Steric | Molecular Volume, Surface Area, Ovality | Crucial for modeling the steric hindrance of the ortho-methyl groups and the overall shape of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. |

Once the molecular descriptors have been calculated, a mathematical model is built to correlate these descriptors with the observed biological activity. A variety of statistical and machine learning algorithms can be employed for this purpose.

Traditional statistical methods like Multiple Linear Regression (MLR) are often used to develop simple and interpretable QSAR models. However, for complex datasets with non-linear relationships between structure and activity, more advanced machine learning algorithms are often more powerful. researchgate.net These can include:

Support Vector Machines (SVM): A powerful algorithm for classification and regression that can handle high-dimensional data. researchgate.net

Random Forest (RF): An ensemble method that builds multiple decision trees and combines their predictions to improve accuracy and reduce overfitting.

Deep Neural Networks (DNN): A type of artificial neural network with multiple hidden layers that can learn complex patterns in the data. nih.gov

A study on predicting the plasma half-lives of drugs in food animals demonstrated the superiority of a DNN model over other machine learning algorithms, achieving a high coefficient of determination (R2) and good generalizability. nih.gov The application of such advanced machine learning techniques to a dataset of this compound derivatives could lead to the development of highly predictive QSAR models.

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is another computational approach that is widely used in drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model for a series of this compound derivatives could be developed based on the structures of the most active compounds. This model would highlight the essential interaction points required for biological activity. For example, a pharmacophore model for HDAC2 inhibitors was developed that consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. nih.gov

Once a pharmacophore model has been generated and validated, it can be used as a 3D query to screen large databases of virtual compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds. The pharmacophore model also provides a visual representation of the key structural requirements for activity, which can guide the rational design of new derivatives with improved potency and selectivity.

Computational Approaches in SAR Elucidation

In the realm of modern drug discovery and development, computational methods are indispensable for elucidating the Structure-Activity Relationships (SAR) of chemical compounds. These in silico techniques provide valuable insights into how a molecule's structure relates to its biological activity, thereby guiding the design and optimization of more potent and selective drug candidates. For phenylacetic acid derivatives, including this compound and its analogues, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in understanding their interactions with biological targets and predicting their pharmacological profiles.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. This method is instrumental in understanding the binding mode of a ligand and the key interactions that stabilize the ligand-receptor complex. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on structurally related compounds, such as other non-steroidal anti-inflammatory drugs (NSAIDs) and molecules containing the 2,6-dimethylphenyl moiety.

For instance, molecular docking studies on the anaesthetic compound 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide (DEAL), which shares the 2,6-dimethylphenyl group, have been performed to understand its interaction with voltage-gated sodium channels. researchgate.net These studies reveal that hydrophobic interactions and polar contacts are the primary forces driving the binding of the molecule within the channel. researchgate.net The 2,6-dimethylphenyl group, in particular, often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The orientation of the acetic acid side chain is critical for forming hydrogen bonds or electrostatic interactions with key residues, which can significantly influence the compound's activity.

An illustrative representation of potential interactions, based on studies of similar NSAIDs, is provided in the table below.

| Interaction Type | Potential Interacting Residues in COX Active Site | Contributing Moiety of this compound |

| Electrostatic/Hydrogen Bonding | Arginine, Tyrosine | Carboxylic acid group |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine | 2,6-Dimethylphenyl ring |

| van der Waals Forces | Alanine, Phenylalanine | Entire molecule |

This table is illustrative and based on common interactions observed for NSAIDs with COX enzymes. Specific interactions for this compound would require dedicated docking studies.

In Silico Prediction of Chemical or Biological Activities

In silico prediction of chemical or biological activities involves the use of computational models to estimate the properties of a compound without the need for laboratory experiments. A prominent method in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For a series of phenylacetic acid derivatives, a QSAR study might reveal that anti-inflammatory activity is positively correlated with lipophilicity (log P) and negatively correlated with the volume of substituents at certain positions on the phenyl ring. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test.

Another important application of in silico prediction is in the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Predicting these properties early in the drug discovery process can help to avoid costly failures in later stages of development. For a compound like this compound, various computational tools can predict parameters such as its solubility, permeability, and potential for metabolism by cytochrome P450 enzymes.

An example of predicted ADME properties for a hypothetical series of this compound derivatives is shown in the table below.

| Derivative | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Caco-2 Permeability (nm/s) | Predicted Human Intestinal Absorption (%) |

| This compound | 2.5 | 150 | 25 | 85 |

| Derivative A (with hydroxyl group) | 2.1 | 300 | 15 | 75 |

| Derivative B (with chloro group) | 3.0 | 50 | 40 | 90 |

| Derivative C (with amide group) | 1.8 | 450 | 10 | 65 |

This table presents hypothetical data to illustrate the concept of in silico ADME prediction. The values are not based on experimental results for these specific compounds.

These computational predictions, while not a substitute for experimental validation, provide a powerful framework for understanding the SAR of this compound and its derivatives. By integrating molecular docking, QSAR, and ADME predictions, researchers can more efficiently design new compounds with improved therapeutic potential.

An in-depth examination of the biochemical interactions and metabolic pathways of the chemical compound this compound reveals a landscape where specific research is limited, yet insights can be drawn from high-throughput screening data and the metabolism of structurally related molecules.

Biochemical Interactions and Metabolic Pathways Research Involving the Chemical Compound

Research into the biochemical life of 2-(2,6-Dimethylphenyl)acetic acid involves understanding how it is processed by living systems and how it influences native biological pathways.

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-dimethylphenyl)acetic acid, and how can reaction yields be maximized?

The synthesis typically involves Friedel-Crafts alkylation or aryl-acetic acid coupling strategies. For example:

- Friedel-Crafts Approach : React 2,6-dimethylbenzene with chloroacetic acid in the presence of AlCl₃ as a catalyst. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time. Yield improvements (>70%) are achievable by controlling temperature (80–100°C) and using anhydrous conditions .

- Coupling Methods : Use palladium-catalyzed cross-coupling between 2,6-dimethylphenylboronic acid and bromoacetic acid derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can this compound be characterized to confirm structural integrity and purity?

Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra for diagnostic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, acetic acid protons at δ 3.5–3.7 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (60:40) to assess purity. Retention times should align with reference standards .

- Melting Point : Compare observed melting points (literature range: 145–148°C) to validate crystallinity .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the physicochemical properties of this compound?

Comparative studies with analogs (e.g., 3,5-dimethyl or 2,4,6-trimethyl derivatives) reveal:

- Solubility : The 2,6-dimethyl group reduces aqueous solubility due to steric hindrance, but enhances lipid solubility (logP ≈ 2.8), making it suitable for lipophilic formulations .

- Crystallinity : X-ray diffraction shows that the 2,6-dimethyl group stabilizes crystal packing via van der Waals interactions, as seen in structurally related compounds like [4-(tert-butyl)-2,6-dimethylphenyl]acetic acid .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data for this compound derivatives?

- Dose-Response Studies : Perform in vitro assays (e.g., COX-2 inhibition) across a concentration range (0.1–100 µM) to identify non-linear effects. Use ANOVA to validate reproducibility .

- Metabolite Profiling : Employ LC-MS to detect metabolic byproducts (e.g., glucuronide conjugates) that may interfere with activity measurements .

- Structural Analog Comparison : Benchmark against diclofenac derivatives (e.g., [2-(2,6-dichlorophenyl)amino]phenylacetic acid) to isolate substituent-specific effects .

Q. How can polymorphism or co-crystal formation of this compound be systematically investigated?

- Crystallization Screens : Use solvent evaporation (e.g., methanol/water mixtures) to isolate polymorphs. Characterize via PXRD and DSC to identify thermal stability differences .

- Co-Crystal Design : Co-form with pharmaceutically relevant bases (e.g., piperazine) in a 1:1 molar ratio. Single-crystal X-ray analysis confirms hydrogen-bonding motifs, as demonstrated in analogs like 2-((2,6-dimethylphenyl)amino)benzoic acid .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician if irritation persists .

Methodological Considerations

Q. How can impurities in synthesized this compound be quantified and controlled?

- HPLC-MS : Detect trace impurities (e.g., unreacted 2,6-dimethylbenzene) using a gradient elution method (5–95% acetonitrile over 30 min). Limit quantification thresholds to <0.1% .

- Recrystallization : Purify using ethanol/water (70:30) to remove polar byproducts. Monitor purity via NMR integration .

Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F ≈ 65–75%), plasma protein binding (>90%), and CYP450 metabolism (CYP2C9 as primary enzyme) .

- Molecular Dynamics (MD) : Simulate interactions with COX-2 active sites (PDB ID: 5IKT) to rationalize anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.